1,2-Di(thiophen-2-yl)ethane-1,2-dione
Overview
Description
1,2-Di(thiophen-2-yl)ethane-1,2-dione (DTO) is a compound that has been used in the development of cross-conjugated alternating polymers . These polymers, namely PDTO-C1 and PDTO-C3, have been investigated for their charge transport properties by fabricating field-effect transistors devices .
Synthesis Analysis
The synthesis of DTO-based polymers involves the development of two cross-conjugated alternating polymers . Single crystal X-ray crystallography shows that non-covalent S⋯O and C–H⋯O interactions exist inside the DTO units . These non-covalent interactions, in combination with the C–H⋯O interactions of the thiophene-flanked dithienothiophene units, act as conformational locks, beneficial for acquiring the planar backbone conformation .Molecular Structure Analysis
The molecular structure of DTO-based polymers is highly planar due to the presence of multiple conformational locks . The polymers possess broad absorption spectra and HOMO and LUMO energy levels of ca. −5.50 and −3.6 eV, respectively .Chemical Reactions Analysis
The DTO-based polymers, PDTO-C1 and PDTO-C3, have been used to fabricate field-effect transistor devices . The highest mobility of 0.54 cm^2 V^−1 s^−1 was achieved in the PDTO-C3-based transistor devices, whereas PDTO-C1 affords a mobility of 0.22 cm^2 V^−1 s^−1 .Physical And Chemical Properties Analysis
DTO is a colorless crystalline solid . It is insoluble in water . The melting point of DTO is 152-154℃ .Scientific Research Applications
Summary of the Application
DTO is used in the development of cross-conjugated alternating polymers, namely PDTO-C1 and PDTO-C3, for organic semiconductors .
Methods of Application or Experimental Procedures
These polymers are synthesized and their charge transport properties are investigated by fabricating field-effect transistor devices .
Results or Outcomes
The highest mobility of 0.54 cm²/Vs was achieved in the PDTO-C3-based transistor devices, whereas PDTO-C1 affords a mobility of 0.22 cm²/Vs . Both polymers can form highly-ordered lamellar packing with small π–π stacking distances down to 3.50 Å .
2. Application in Synthesis of Thiophene Derivatives
Summary of the Application
DTO is used in the synthesis of thiophene derivatives, which are essential heterocyclic compounds with a variety of properties and applications .
Methods of Application or Experimental Procedures
Various synthetic methods, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are used to produce thiophene derivatives .
Results or Outcomes
Thiophene derivatives show many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
3. Application in Sensing Amines
Summary of the Application
DTO is used in the synthesis of aldehyde-functional conjugated microporous organic polymers for selective sensing of amines .
Methods of Application or Experimental Procedures
The polymers are synthesized through a Pd-catalyzed direct arylation polymerization of 1,1,2,2-tetrakis(4-bromophenyl)ethene with 2,5-di(thiophen-2-yl)terephthalaldehyde .
Results or Outcomes
The pendant aldehyde-functional group in the polymer enables selective fluorescent chemosensing of aliphatic and aromatic amines .
4. Application in Polymer Solar Cells
Summary of the Application
DTO is used in the synthesis of α,ω-di(thiophen-2-yl)alkanes as processing solvent additives to fabricate bulk heterojunction (BHJ) polymer solar cells .
Methods of Application or Experimental Procedures
The α,ω-di(thiophen-2-yl)alkanes (butane, hexane, octane, and decane) are applied as processing solvent additives to fabricate PTB7-Th:PC71BM bulk heterojunction (BHJ) polymer solar cells .
Results or Outcomes
A large gain in photocurrent was achieved for the solar cells .
5. Application in Three-Dimensional Molecules
Summary of the Application
DTO is used in the development of three-dimensional thiophene-diketopyrrolopyrrole-based molecules .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The application of DTO in this context can serve to prevent electrode rupture and improve electron transport and lithium-ion diffusion rate .
6. Application in Solvent Additives
Summary of the Application
DTO is used in the synthesis of α,ω-di(thiophen-2-yl)alkanes as solvent additives to boost the performance of bulk heterojunction (BHJ) polymer solar cells .
Methods of Application or Experimental Procedures
The α,ω-di(thiophen-2-yl)alkanes (butane, hexane, octane, and decane) were applied as processing solvent additives to fabricate PTB7-Th:PC71BM bulk heterojunction (BHJ) polymer solar cells .
Results or Outcomes
A large gain in photocurrent was achieved for the solar cells .
Safety And Hazards
Future Directions
The results of the studies on DTO-based polymers demonstrate that the incorporation of cross-conjugation may be used as an additional design tactic for organic semiconductors to alter their optoelectronic properties . This suggests potential future directions in the design of organic semiconductors .
properties
IUPAC Name |
1,2-dithiophen-2-ylethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWKVSDABPCZMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298198 | |
Record name | 2,2'-Thenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Di(thiophen-2-yl)ethane-1,2-dione | |
CAS RN |
7333-07-5 | |
Record name | 2,2'-Bithenoyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Thenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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